molecular formula C10H21N3OSi B12603430 [(4-Azidobut-2-EN-1-YL)oxy](tert-butyl)dimethylsilane CAS No. 874335-90-7

[(4-Azidobut-2-EN-1-YL)oxy](tert-butyl)dimethylsilane

Katalognummer: B12603430
CAS-Nummer: 874335-90-7
Molekulargewicht: 227.38 g/mol
InChI-Schlüssel: XXAJBDRHXFUCPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Azidobut-2-en-1-yl)oxydimethylsilane is a chemical compound that features both azide and silane functional groups. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for various chemical transformations, while the silane group provides stability and the ability to form strong bonds with other silicon-containing compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azidobut-2-en-1-yl)oxydimethylsilane typically involves the reaction of an appropriate azide precursor with a silane reagent. One common method is the reaction of 4-azidobut-2-en-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azide group.

Industrial Production Methods

Industrial production of (4-Azidobut-2-en-1-yl)oxydimethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Azidobut-2-en-1-yl)oxydimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the azide group under mild conditions.

Major Products Formed

    Oxidation: Nitroalkenes.

    Reduction: Aminoalkenes.

    Substitution: Various substituted alkene derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Azidobut-2-en-1-yl)oxydimethylsilane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of (4-Azidobut-2-en-1-yl)oxydimethylsilane involves the reactivity of the azide group. The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications. The silane group provides stability and can form strong bonds with other silicon-containing compounds, enhancing the durability of the final product.

Vergleich Mit ähnlichen Verbindungen

(4-Azidobut-2-en-1-yl)oxydimethylsilane can be compared with other azide-containing silanes, such as:

  • (3-Azidopropyl)oxydimethylsilane
  • (5-Azidopent-2-en-1-yl)oxydimethylsilane

These compounds share similar reactivity due to the presence of the azide group but differ in the length and structure of the carbon chain. (4-Azidobut-2-en-1-yl)oxydimethylsilane is unique due to its specific carbon chain length and the presence of a double bond, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

874335-90-7

Molekularformel

C10H21N3OSi

Molekulargewicht

227.38 g/mol

IUPAC-Name

4-azidobut-2-enoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C10H21N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-7H,8-9H2,1-5H3

InChI-Schlüssel

XXAJBDRHXFUCPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC=CCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.